molecular formula C16H12N2O B3939154 2-isoquinolin-5-ylbenzamide

2-isoquinolin-5-ylbenzamide

Cat. No. B3939154
M. Wt: 248.28 g/mol
InChI Key: OIHBJBPDDYNXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isoquinolin-5-ylbenzamide is a compound that has gained significant attention in scientific research due to its potential application in medicinal chemistry. This compound is known for its ability to interact with various biological targets, making it a promising candidate for drug development. In

Mechanism of Action

The mechanism of action of 2-isoquinolin-5-ylbenzamide is not fully understood. However, studies have shown that this compound can interact with various biological targets, including enzymes, receptors, and ion channels. For example, this compound has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell signaling pathways. This inhibition can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-isoquinolin-5-ylbenzamide in lab experiments is its ability to interact with various biological targets. This makes it a promising candidate for drug development. Additionally, the synthesis of this compound is relatively simple and can be achieved through several methods. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for the research of 2-isoquinolin-5-ylbenzamide. One of the most promising applications of this compound is in the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety. Additionally, studies are needed to explore the potential application of this compound in other areas of medicinal chemistry, such as the treatment of neurodegenerative diseases and infectious diseases.

Scientific Research Applications

2-isoquinolin-5-ylbenzamide has been extensively studied for its potential application in medicinal chemistry. This compound has been shown to interact with various biological targets, including enzymes, receptors, and ion channels. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

2-isoquinolin-5-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c17-16(19)15-6-2-1-5-14(15)13-7-3-4-11-10-18-9-8-12(11)13/h1-10H,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHBJBPDDYNXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC3=C2C=CN=C3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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